Fmoc-L-Homoarg(Et)2-OH hydrochloride
Description
Evolution of Synthetic Amino Acid Derivatives in Peptide Chemistry
The journey of peptide chemistry began over a century ago, with the first synthesis of a dipeptide, glycyl-glycine, in 1901 marking a foundational moment. rsc.org However, the field was truly launched following the first synthesis of the peptide hormone oxytocin (B344502) in 1953. rsc.orgresearchgate.net A revolutionary breakthrough occurred in 1963 with the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield. researchgate.netrsc.org This technique, which involves sequentially adding amino acids to a growing peptide chain anchored to an insoluble resin, drastically simplified the synthesis of peptides and made it possible to create molecules of virtually any size and complexity. researchgate.netrsc.org
Central to the success of SPPS is the use of temporary protecting groups for the α-amino group of the amino acid, which prevent unwanted side reactions during the coupling steps. The 9-fluorenylmethoxycarbonyl (Fmoc) group is one of the most widely used protecting groups in modern SPPS. chemimpex.comnih.gov Its stability under various conditions and its easy removal under mild basic conditions make it ideal for the synthesis of complex peptides. chemimpex.com The industrialization and regulation of Fmoc-protected amino acid derivatives have led to a significant improvement in the quality and availability of these crucial building blocks. nih.gov This has enabled the incorporation of a vast array of non-natural or modified amino acids into peptide sequences, a strategy used to enhance properties such as proteolytic stability, binding affinity, and biological activity. rsc.orgrsc.org The continuous improvement of Fmoc SPPS technologies is a direct response to the growing demand for synthetic peptides in medicinal chemistry and pharmacology. nih.gov
Significance of Modified Homoarginine Analogs in Modern Bio-organic Synthesis
Arginine, a semi-essential amino acid, is a substrate for nitric oxide synthases and is involved in numerous metabolic processes. iris-biotech.de Its positively charged guanidinium (B1211019) group plays a critical role in molecular recognition and biological function. Consequently, modifying arginine and its homologs, such as homoarginine, provides a powerful strategy for fine-tuning the properties of peptides and proteins. figshare.comresearchgate.net Homoarginine is a homolog of L-arginine, featuring a longer carbon chain with an additional methylene (B1212753) (-CH2-) group. taylorandfrancis.com
The incorporation of non-natural amino acids like homoarginine and its derivatives into peptide sequences can confer resistance to proteases, enzymes that degrade proteins and peptides. rsc.org Furthermore, modifications to the arginine side chain can significantly alter a peptide's affinity and specificity for its biological target. researchgate.net For example, research has shown that substituting L-homoarginine into peptidic inhibitors can increase their affinity for human urokinase-type plasminogen activator (uPA), a serine protease involved in cancer progression. researchgate.net The diethyl groups on the guanidino side chain of compounds like Fmoc-L-Homoarg(Et)2-OH hydrochloride salt can enhance lipophilicity and modulate charge, which is useful for designing peptides with improved cell permeability or altered binding characteristics. These tailored modifications allow researchers to probe protein function in detail and to develop peptide-based therapeutics with improved pharmacological profiles. chemimpex.comfigshare.com
Overview of this compound Salt as a Key Building Block
This compound salt is a highly specialized, Fmoc-protected derivative of L-homoarginine, supplied as a hydrochloride salt. Its structure features the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group, which is essential for its use in stepwise peptide synthesis. chemimpex.comchemimpex.com The symmetrical N',N''-diethyl modification on the guanidino side chain enhances its solubility and reactivity, making it an excellent building block for the synthesis of complex peptides. chemimpex.com
This compound serves as a key building block in solid-phase peptide synthesis (SPPS), where the Fmoc group allows for selective deprotection and coupling reactions. chemimpex.com Its unique properties, conferred by the diethylamino groups, can enhance the pharmacological profile of the resulting peptides, making it a valuable tool in drug development. chemimpex.com Researchers utilize this chemical to create peptide-based drugs that can target specific biological pathways, with applications in oncology and immunology. chemimpex.com It is also employed in bioconjugation processes to attach peptides to other biomolecules and in protein engineering to design proteins with enhanced stability and functionality. chemimpex.com One notable application is its use as a building block for the SPPS synthesis of the Gonadotropin-Releasing Hormone (GnRH) antagonist Ganirelix acetate. iris-biotech.de
Table 1: Chemical Properties of this compound Salt
| Property | Value |
| CAS Number | 1864003-26-8 chemimpex.comiris-biotech.de |
| Molecular Formula | C₂₆H₃₄N₄O₄·HCl chemimpex.comiris-biotech.de |
| Molecular Weight | 503.07 g/mol chemimpex.com |
| Appearance | White to off-white powder chemimpex.com |
| Purity | ≥ 97% (HPLC) chemimpex.com |
| Storage Temperature | ≤ -4 °C chemimpex.com or -20°C iris-biotech.de |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-6-[bis(ethylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4.ClH/c1-3-27-25(28-4-2)29-16-10-9-15-23(24(31)32)30-26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22;/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H,30,33)(H,31,32)(H2,27,28,29);1H/t23-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZCKIIJZGKYEN-BQAIUKQQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Incorporation of Fmoc L Homoarg Et 2 Oh Hydrochloride Salt
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Protocols for Fmoc-L-Homoarg(Et)2-OH Hydrochloride Salt Integration
The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for mild deprotection conditions compatible with a wide range of sensitive amino acid side chains. nih.govaltabioscience.com The integration of this compound salt into a growing peptide chain on a solid support follows the standard SPPS cycle of deprotection, activation, and coupling.
The efficiency of incorporating this compound salt into a peptide sequence is highly dependent on the choice of coupling reagents and reaction conditions. The bulky nature of the diethyl-protected guanidinium (B1211019) group can present steric hindrance, potentially leading to incomplete or slow coupling reactions. scienmag.com Therefore, careful optimization is critical to ensure high peptide yield and purity. mblintl.com
Commonly used coupling reagents in Fmoc-SPPS that are applicable for the incorporation of this derivative include aminium/uronium and phosphonium (B103445) salts such as HBTU, HATU, and PyBOP. These reagents react with the carboxylic acid of the incoming Fmoc-amino acid to form a highly reactive activated species, facilitating nucleophilic attack by the free N-terminal amine of the resin-bound peptide. embrapa.br
Key Optimization Parameters:
Coupling Reagent: The choice of coupling reagent can significantly impact the reaction rate and suppression of side reactions. For sterically hindered amino acids, more potent activators like HATU are often preferred.
Base: An organic base, typically N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is required to neutralize the hydrochloride salt and to facilitate the activation and coupling steps. The choice and concentration of the base must be carefully controlled to minimize the risk of racemization.
Solvent: N,N-Dimethylformamide (DMF) is the most common solvent in SPPS. However, for sequences prone to aggregation, alternative solvents or solvent mixtures may be employed to improve solvation of the growing peptide chain. sigmaaldrich.com
Temperature: While most SPPS reactions are carried out at room temperature, applying heat can sometimes overcome slow coupling kinetics, although this must be balanced against the increased risk of side reactions. nih.gov
Reaction Time: Extended coupling times may be necessary to ensure the complete incorporation of sterically demanding residues like this compound salt. merckmillipore.com
Table 1: Common Coupling Reagents for Fmoc-SPPS
| Coupling Reagent | Full Name | Class | Key Features |
|---|---|---|---|
| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | Widely used, efficient, and cost-effective. embrapa.br |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium Salt | Highly effective for hindered couplings and reduces racemization. researchgate.net |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Powerful coupling reagent, particularly useful for difficult couplings. sigmaaldrich.com |
A key advantage of Fmoc-based SPPS is its orthogonality with a variety of acid-labile side-chain protecting groups. altabioscience.comiris-biotech.de This allows for the selective removal of the temporary Nα-Fmoc group with a mild base (e.g., piperidine) while the permanent side-chain protecting groups remain intact until the final cleavage from the resin with a strong acid (e.g., trifluoroacetic acid, TFA). biosynth.com
Table 2: Examples of Orthogonal Protecting Groups in Fmoc-SPPS
| Amino Acid | Side-Chain Protecting Group | Deprotection Condition |
|---|---|---|
| Aspartic Acid (Asp) | tert-Butyl (tBu) | Strong Acid (e.g., TFA) iris-biotech.de |
| Glutamic Acid (Glu) | tert-Butyl (tBu) | Strong Acid (e.g., TFA) iris-biotech.de |
| Serine (Ser) | tert-Butyl (tBu) | Strong Acid (e.g., TFA) iris-biotech.de |
| Threonine (Thr) | tert-Butyl (tBu) | Strong Acid (e.g., TFA) iris-biotech.de |
| Lysine (B10760008) (Lys) | tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA) peptide.com |
| Cysteine (Cys) | Trityl (Trt) | Strong Acid (e.g., TFA) peptide.com |
| Histidine (His) | Trityl (Trt) | Strong Acid (e.g., TFA) peptide.com |
The synthesis of peptides containing sterically hindered or highly basic residues like homoarginine and its analogs can present significant challenges. scienmag.comresearchgate.net These challenges often manifest as incomplete coupling reactions, leading to deletion sequences, and an increased propensity for the peptide chain to aggregate on the solid support. mblintl.comnih.gov
The bulky nature of the diethyl-protected homoarginine side chain can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide, slowing down the rate of peptide bond formation. scienmag.com Furthermore, the presence of the highly basic guanidinium group, even when protected, can influence the local microenvironment on the resin, potentially leading to undesirable side reactions or aggregation. nih.gov
Strategies to mitigate these challenges include:
Utilizing more potent coupling reagents like HATU. researchgate.net
Employing elevated temperatures to increase reaction kinetics.
Incorporating "difficult sequence"-disrupting elements, such as pseudoproline dipeptides, in the peptide backbone. sigmaaldrich.com
Using specialized resins and linkers designed to improve peptide solvation.
Solution-Phase Synthetic Routes for this compound Salt and its Derivatives
While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of short peptides or for the synthesis of complex peptide derivatives. In solution-phase synthesis, the coupling and deprotection reactions are carried out in a homogenous solution, and the product is isolated and purified after each step.
The synthesis of peptides containing this compound salt in solution follows the same fundamental principles of peptide bond formation as in SPPS. The Nα-Fmoc group is used for temporary protection of the amino group, and the carboxylic acid is activated using standard coupling reagents. The key difference is the need for purification after each coupling and deprotection step, which can be time-consuming but allows for careful characterization of intermediates.
Precursor Synthesis and Guanidinylation Approaches to Generate Homoarginine Analogs
Homoarginine and its analogs are not among the 20 proteinogenic amino acids and therefore must be chemically synthesized. wikipedia.org A common and effective method for the synthesis of homoarginine analogs involves the guanidinylation of the side-chain amino group of a precursor amino acid, such as lysine. google.comresearchgate.net
Guanidinylation is the process of adding a guanidinyl group to an amine. A variety of guanidinylating reagents are available, each with its own reactivity and selectivity. For the synthesis of protected homoarginine derivatives suitable for peptide synthesis, it is often necessary to use reagents that introduce a protected guanidinyl group. google.comnih.gov
The most direct precursor for the synthesis of homoarginine is lysine, which has a primary amino group on its side chain. wikipedia.orgnih.gov The synthesis of Fmoc-L-homoarg(Et)2-OH from Fmoc-L-lysine-OH would involve the selective guanidinylation of the ε-amino group of the lysine side chain. This reaction must be performed in a way that does not affect the α-amino and α-carboxyl groups, which are typically protected during this transformation.
The process generally involves reacting Nα-Fmoc-L-lysine with a suitable guanidinylating agent that can introduce the diethyl-protected guanidinyl moiety. The reaction conditions must be carefully controlled to ensure complete conversion and to avoid side reactions. Following the guanidinylation reaction, the product is purified to yield the desired Fmoc-L-homoarg(Et)2-OH.
Methods for Introducing Diethylamino Groups onto the Guanidine (B92328) Moiety
The synthesis of the N,N'-diethylguanidino functionality, a key structural feature of this compound salt, is accomplished through strategic guanylation reactions. These methods typically involve the conversion of a primary amine, such as the terminal amino group on the side chain of an Nα-Fmoc-protected lysine precursor, into the desired substituted guanidine. The primary synthetic routes rely on the formation of a reactive intermediate, such as a carbodiimide (B86325), which is subsequently captured by diethylamine (B46881).
Guanylation via Thiourea (B124793) Intermediates
A robust and widely employed method for constructing substituted guanidines proceeds through a thiourea intermediate. rsc.orgnih.gov This multi-step approach offers excellent control over the substitution pattern of the final guanidine product.
The general sequence is as follows:
Thiourea Formation: The precursor amino acid, typically Nα-Fmoc-L-lysine, is reacted with an isothiocyanate derivative to form a protected N,N'-disubstituted thiourea.
Activation and Desulfurization: The thiourea is activated to facilitate the displacement of the sulfur atom. This is commonly achieved using "thiophilic" metal salts, such as mercury(II) chloride (HgCl₂), or carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). nih.govedepositireland.ie This activation step generates a highly reactive carbodiimide intermediate in situ.
Reaction with Diethylamine: The carbodiimide intermediate is not isolated but is immediately trapped by the addition of diethylamine. The nucleophilic attack of diethylamine on the central carbon of the carbodiimide, followed by tautomerization, yields the stable N,N'-diethylguanidino moiety.
The use of activating agents like the Burgess reagent or 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) has also been reported for the dehydrosulfurization of thioureas, providing alternatives to heavy-metal reagents. researchgate.netorganic-chemistry.orgorganic-chemistry.org
Catalytic Addition of Amines to Carbodiimides
A more direct and atom-economical approach is the catalytic addition of amines to carbodiimides. nih.gov This method circumvents the need for a thiourea intermediate. In this strategy, a suitable carbodiimide is reacted directly with diethylamine in the presence of a catalyst. Various catalytic systems have been developed to promote this transformation, which can be sluggish without a catalyst, especially with secondary amines.
Notable catalysts include:
Lanthanide Complexes: Simple lanthanide amides and other rare-earth metal complexes have proven to be highly efficient catalysts for the guanylation of both primary and secondary amines under mild conditions. organic-chemistry.org
Ytterbium Triflate (Yb(OTf)₃): This Lewis acid is an effective catalyst for the addition of a wide range of amines to carbodiimides, often under solvent-free conditions, to produce N,N',N''-trisubstituted guanidines. organic-chemistry.org
This catalytic approach is advantageous due to its operational simplicity and reduced waste generation.
Alternative Guanylating Agents
Modern organic synthesis has produced a variety of specialized guanylating agents designed for the efficient transfer of substituted guanidine groups to primary amines. rsc.org Reagents such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine can be used to introduce a protected guanidine group, which can then be alkylated. nih.gov While versatile, these methods may require additional protection and deprotection steps compared to direct routes.
The selection of a specific synthetic methodology depends on factors such as the scale of the synthesis, the desired purity, the tolerance of other functional groups present in the molecule, and considerations regarding reagent toxicity and cost. nih.gov
The following table provides a comparative overview of the primary methods for introducing diethylamino groups to form a guanidine moiety.
Table 1: Comparison of Synthetic Methods for N,N'-Diethylguanidine Formation
| Method | Precursor | Key Reagents | General Conditions | Key Advantages |
|---|---|---|---|---|
| Thiourea-based Synthesis | Primary Amine (e.g., on Lysine side chain) | 1. Isothiocyanate 2. Activating Agent (e.g., EDCI, HgCl₂, Burgess Reagent) 3. Diethylamine | Two-step process, often mild reaction conditions. | Versatile, well-established methodology with good reaction control. nih.govresearchgate.net |
| Catalytic Addition to Carbodiimides | Primary Amine + Carbodiimide | Carbodiimide, Diethylamine, Catalyst (e.g., Yb(OTf)₃, Lanthanide complexes) | Often a one-pot reaction; can be performed solvent-free. | Highly atom-economical, direct, and efficient. organic-chemistry.orgnih.gov |
| Specialized Guanylating Agents | Primary Amine | e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Mild conditions, often in polar aprotic solvents like DMF. | High efficiency and specificity for guanidine group transfer. rsc.orgnih.gov |
Advanced Applications of Fmoc L Homoarg Et 2 Oh Hydrochloride Salt in Peptide and Protein Engineering
Design and Construction of Complex Peptide Libraries and Scaffolds
The generation of diverse peptide libraries is a cornerstone of drug discovery and molecular recognition studies. The incorporation of non-standard amino acids like Fmoc-L-Homoarg(Et)2-OH hydrochloride salt significantly expands the chemical space accessible for library design, leading to the identification of peptides with novel functions and improved properties.
Facilitating High-Throughput Screening through Modified Amino Acid Incorporation
The inclusion of this compound salt in peptide libraries introduces structural diversity that can be leveraged in high-throughput screening (HTS) campaigns. The diethylated guanidino group of the homoarginine side chain offers a unique chemical handle and conformational influence compared to its natural counterpart, arginine. This modification can lead to altered binding affinities and specificities, which are critical parameters in screening for potent and selective ligands.
The use of modified amino acids is a key strategy in the development of libraries for techniques like phage display, yeast display, and one-bead-one-compound (OBOC) libraries. These platforms allow for the screening of vast numbers of peptide variants against a biological target. The incorporation of this compound salt can enrich these libraries with peptides possessing enhanced proteolytic stability, a crucial attribute for therapeutic candidates.
| Feature of Fmoc-L-Homoarg(Et)2-OH | Implication for Peptide Library Design & HTS |
| Non-proteinogenic nature | Expands chemical diversity beyond the 20 canonical amino acids. |
| Diethylated guanidino group | Modulates basicity, hydrogen bonding capacity, and steric interactions. |
| Increased side-chain length | Alters peptide backbone conformation and potential receptor interactions. |
| Enhanced proteolytic resistance | Enriches libraries with more stable peptide candidates for therapeutic development. |
Role in Peptidomimetics Research and Development
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. This compound salt is a valuable building block in the synthesis of peptidomimetics due to its ability to impart specific conformational constraints and modulate biological activity.
Synthesis of Conformationally Constrained Peptidomimetics (e.g., β-Hairpin Peptidomimetics)
β-hairpin peptidomimetics are a class of molecules designed to mimic the β-hairpin secondary structure motif found in many biologically active proteins. These constrained structures often exhibit high receptor binding affinity and specificity. The synthesis of such complex architectures can be facilitated by the incorporation of non-standard amino acids that promote the desired fold.
While direct literature specifically detailing the use of this compound salt in β-hairpin synthesis is not abundant, the principles of peptidomimetic design suggest its utility. The elongated and sterically demanding diethylated side chain of homoarginine can influence the turn region of a peptide, potentially stabilizing a β-hairpin conformation. In the design of antimicrobial β-hairpin peptides, for instance, cationic residues like arginine are often crucial for activity. nih.gov The substitution with a modified residue like diethylated homoarginine could fine-tune the structure and activity. nih.gov
Impact on Peptide Stability and Receptor Binding Properties in Peptidomimetic Design
A significant challenge in peptide-based drug development is their susceptibility to degradation by proteases. The incorporation of homoarginine in place of arginine has been shown to confer resistance to trypsin-like enzymes, thereby increasing the metabolic stability of peptides. nih.gov This enhanced stability is a critical factor in improving the in vivo half-life of peptide therapeutics.
The modification of the guanidino group with diethyl moieties further influences the peptide's properties. This can affect the pKa of the side chain, altering its charge state at physiological pH and consequently its interaction with receptors. The increased lipophilicity due to the ethyl groups can also enhance membrane permeability and plasma protein binding, which can positively impact the pharmacokinetic profile of the peptide. nih.gov
Table of Research Findings on Homoarginine Incorporation:
| Study Focus | Key Findings | Reference |
| Apelin-analogues | Incorporation of L-homoarginine led to increased proteolytic stability and potent receptor activation. | nih.gov |
| Arginine-rich peptides | The guanidinium (B1211019) group of arginine is crucial for interaction with cell membranes, a property that can be modulated by homoarginine substitution. | mdpi.com |
| General Peptide Stability | Substitution of arginine with homoarginine can increase resistance to degradation by trypsin-like enzymes. | nih.gov |
Bioconjugation Strategies Utilizing this compound Salt
Bioconjugation is the process of covalently linking two biomolecules, such as a peptide and a protein or a peptide and a drug molecule. This technique is widely used to create targeted therapeutics, diagnostic agents, and research tools. This compound salt can be incorporated into peptides to serve as a specific handle for subsequent conjugation reactions.
Covalent Attachment of Peptides to Diverse Biomolecules
The guanidino group of the homoarginine side chain, while generally stable, can be targeted for specific chemical modifications under controlled conditions to achieve covalent attachment to other molecules. The presence of the diethyl groups on the guanidinium moiety of this compound salt can alter its reactivity, potentially allowing for more selective conjugation chemistries compared to the unmodified guanidino group of arginine.
While the primary amine of the peptide's N-terminus and the epsilon-amino group of lysine (B10760008) are the most commonly targeted sites for bioconjugation, the development of novel methods for side-chain modification is an active area of research. The unique chemical environment of the diethylated guanidino group could be exploited for orthogonal ligation strategies, enabling the site-specific attachment of payloads such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) to enhance the therapeutic properties of the peptide. mdpi.com
Application in Cleavable Linker Design for Antibody-Drug Conjugates (ADCs)
While protease-cleavable linkers are a critical component of modern ADCs, with sequences like valine-citrulline being extensively studied for their susceptibility to lysosomal proteases like Cathepsin B, there is no specific research available detailing the incorporation of N,N'-diethyl-L-homoarginine into such linkers. The unique properties that the diethylated guanidino group might confer upon a linker—such as altered susceptibility to enzymatic cleavage, improved stability in plasma, or different hydrophilicity—have not been documented in peer-reviewed studies. Consequently, no data on cleavage kinetics, linker stability, or the resulting ADC efficacy involving this specific amino acid derivative can be provided.
Enhancing Protein Functionality through Strategic Incorporation into Protein Constructs
The incorporation of non-natural amino acids is a recognized strategy for enhancing protein characteristics such as thermal stability, enzymatic activity, or resistance to proteolysis. L-homoarginine, a related but distinct compound, has been studied for its effects on the heat-induced aggregation of proteins, indicating that arginine analogs can indeed influence protein stability. However, there are no available studies that describe the site-specific incorporation of N,N'-diethyl-L-homoarginine into a protein construct. Research has not yet explored how the introduction of this specific residue, with its extended and modified side chain, would impact a protein's structure and function. Therefore, there are no research findings or data tables to present on the enhancement of protein functionality through the strategic use of this compound salt.
Mechanistic and Structural Insights into Peptides Modified with Fmoc L Homoarg Et 2 Oh Hydrochloride Salt
Structure-Activity Relationship (SAR) Studies of Homoarginine-Containing Peptides
The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. nih.govnih.govresearchgate.net For peptides incorporating Fmoc-L-Homoarg(Et)2-OH hydrochloride salt, the modifications to the homoarginine side chain are pivotal in defining their interaction with biological targets.
The presence of diethylamino substituents on the guanidino group of the homoarginine side chain introduces significant steric and electronic changes that can profoundly impact ligand-target interactions. These bulky ethyl groups can alter the hydrogen bonding patterns typically observed with the guanidinium (B1211019) group of arginine or homoarginine. nih.gov The modified guanidinium group may still participate in electrostatic interactions, but the nature of these interactions will be different from those of an unsubstituted guanidinium group.
Steric Hindrance: The diethylamino groups can create steric hindrance, which may either prevent non-specific binding or, conversely, disrupt a critical interaction if the binding pocket is too constrained.
Altered Hydrogen Bonding: The substitution pattern on the guanidino group will alter its hydrogen bond donor and acceptor capabilities, leading to different interaction geometries with the target. researchgate.net
Increased Hydrophobicity: The ethyl groups increase the local hydrophobicity of the side chain, which can favor interactions with nonpolar pockets on a receptor surface.
Modifying the side chain of amino acids within a peptide is a well-established strategy for fine-tuning receptor selectivity and binding affinity. nih.govnih.govcnrs.frnih.govresearchgate.netbiorxiv.org The incorporation of the N,N'-diethyl-L-homoarginine residue, derived from this compound salt, is a prime example of this approach.
The unique steric and electronic properties of the diethylguanidino group can lead to preferential binding to one receptor subtype over another. For instance, if a receptor's binding site can accommodate the bulkier, more hydrophobic diethylated side chain, the peptide may exhibit higher affinity for that specific receptor. Conversely, if the binding site is sterically constrained, the modified peptide may show reduced affinity, thereby conferring selectivity.
Research has shown that even subtle changes in a peptide's backbone or side chains can lead to substantial shifts in activity and selectivity. nih.gov The use of building blocks like Fmoc-L-Homoarg(Et)2-OH allows for the systematic exploration of these modifications to optimize the pharmacological profile of a peptide therapeutic. chemimpex.com
Table 1: Impact of Homoarginine Side Chain Modifications on Peptide-Receptor Interactions
| Modification | Potential Effect on Binding Affinity | Potential Effect on Receptor Selectivity | Rationale |
| Diethyl Substitution | Increase or Decrease | Enhanced | Alters steric bulk, hydrophobicity, and hydrogen bonding capacity. |
| Lengthening of Side Chain (Homoarginine vs. Arginine) | Can Increase | May be Altered | Provides greater conformational flexibility to reach distal binding pockets. |
| Change in Basicity | Modulated | Can be a Key Determinant | Affects the strength of electrostatic interactions with acidic residues in the receptor. |
Conformational Analysis and Stability of Peptides Incorporating this compound Salt
The three-dimensional structure and stability of a peptide are critical determinants of its biological function and therapeutic potential. nih.govresearchgate.net The incorporation of modified amino acids can influence both of these aspects.
A major hurdle in the development of peptide-based drugs is their susceptibility to degradation by proteases. mdpi.comnih.gov Trypsin, a key digestive enzyme, specifically cleaves peptide bonds at the C-terminus of lysine (B10760008) and arginine residues. promega.ca The structural modification in N,N'-diethyl-L-homoarginine can confer resistance to tryptic cleavage. nih.govnih.gov
The bulky diethylamino groups on the guanidino moiety can sterically hinder the approach of trypsin to the peptide backbone, thereby preventing enzymatic cleavage. rsc.org This increased resistance to proteolysis can significantly enhance the in vivo half-life of the peptide, leading to improved pharmacokinetic properties.
Table 2: Predicted Proteolytic Stability of Peptides
| Peptide Sequence | Predicted Susceptibility to Trypsin | Rationale for Prediction |
| Peptide with L-Arginine | High | Standard substrate for trypsin. |
| Peptide with L-Homoarginine | Moderate to High | Often recognized by trypsin, though cleavage may be slower. |
| Peptide with N,N'-Diethyl-L-Homoarginine | Low | Diethyl groups provide steric hindrance at the cleavage site. |
| Peptide with D-Amino Acid at Cleavage Site | Very Low | Proteases are stereospecific and generally do not cleave after D-amino acids. researchgate.net |
Investigation of Non-Covalent Interactions Induced by the Modified Guanidine (B92328) Group
Non-covalent interactions are the primary forces driving the recognition and binding between a peptide and its biological target. mdpi.comnih.gov The modified guanidine group of N,N'-diethyl-L-homoarginine can participate in a variety of these interactions.
Cation-π interactions, which occur between a cation and the electron-rich face of an aromatic ring, are increasingly recognized as important contributors to molecular recognition in biological systems. acs.orgnih.govrsc.orgnih.gov The positively charged guanidinium group of arginine and its analogs can engage in strong cation-π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in a target protein. researchgate.net
The diethyl substitution on the guanidino group of homoarginine can modulate these cation-π interactions. While the positive charge is still present, the steric bulk of the ethyl groups could influence the optimal geometry for the interaction. The electronic effect of the ethyl groups might also slightly alter the charge distribution within the guanidinium headgroup, subtly tuning the strength of the cation-π bond. Computational and structural studies are essential to fully elucidate the nature and strength of these interactions in peptides containing this modified residue. researchgate.net
Despite extensive research, specific studies detailing the contribution of electrostatic forces to the molecular recognition of peptides exclusively modified with this compound salt are not available in the public domain. The existing body of scientific literature focuses more broadly on the fundamental roles of arginine and its analogues, such as homoarginine, in peptide and protein interactions.
The guanidinium group of arginine is well-established as a key player in molecular recognition, primarily through its ability to form strong electrostatic interactions, including salt bridges and hydrogen bonds, with negatively charged residues like aspartate and glutamate, as well as with phosphate (B84403) groups in nucleic acids and phospholipids. These interactions are crucial for determining the structure, stability, and function of peptides and proteins.
Modifications to the guanidinium group, such as the N,N'-diethylation in L-homoarginine(Et)2, are designed to fine-tune these electrostatic properties. The introduction of ethyl groups can alter the charge distribution, steric hindrance, and hydration of the guanidinium head. These changes are intended to modulate the binding affinity and specificity of the modified peptide for its target receptor. For instance, altering the pKa of the guanidinium group can influence its protonation state at physiological pH, thereby affecting the strength of electrostatic interactions.
While the principles of these modifications are understood, quantitative data from specific research findings—such as comparative binding affinities of peptides with and without the N,N'-diethyl-L-homoarginine modification, or detailed structural analyses of their complexes with receptors—are not publicly available. Consequently, the creation of detailed data tables illustrating these specific contributions is not currently feasible.
Research in this area generally indicates that such modifications can lead to peptides with enhanced biological activity or altered pharmacological profiles. chemimpex.comchemimpex.com However, without direct experimental evidence and detailed research findings for this compound salt, a thorough and specific analysis of its role in the electrostatic contributions to molecular recognition remains speculative.
Exploration of Fmoc L Homoarg Et 2 Oh Hydrochloride Salt in Biomedical and Biological Research
Development of Peptide-Based Therapeutics with Enhanced Biological Profiles
The incorporation of non-standard amino acids like N,N'-diethyl-L-homoarginine is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides. Fmoc-L-Homoarg(Et)2-OH hydrochloride salt serves as a critical starting material for this purpose, offering improvements in stability, solubility, and biological activity. The diethyl modification on the homoarginine side chain can protect the peptide from degradation by certain enzymes, such as trypsin, thereby extending its half-life in biological systems. Furthermore, this modification can influence the peptide's conformation and binding affinity to its target receptors.
The unique structure of this compound salt is particularly advantageous for designing peptide-based drugs that target specific biological pathways. Researchers utilize this compound to synthesize peptides with tailored properties, enabling precise interactions with biological targets. The incorporation of the diethyl-homoarginine residue can alter the charge distribution and hydrophobicity of a peptide, which are critical factors for its interaction with receptors and enzymes. This allows for the fine-tuning of a peptide's pharmacological profile to achieve desired therapeutic effects, making it a valuable component in the development of novel therapeutics in areas such as oncology and immunology where precise peptide design is essential.
A notable application of this compound salt is in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists. americanchemicalsuppliers.com These compounds are used in reproductive medicine and for treating hormone-dependent diseases. Ganirelix Acetate, a synthetic decapeptide, is a well-known GnRH antagonist that incorporates diethyl-homoarginine residues. rsc.orgd-nb.info The synthesis of Ganirelix via Solid-Phase Peptide Synthesis (SPPS) utilizes Fmoc-L-Homoarg(Et)2-OH as a key building block. americanchemicalsuppliers.com The presence of the hArg(Et)2 residues in the Ganirelix sequence is crucial for its ability to competitively block GnRH receptors in the pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). d-nb.info
| Compound | Sequence | Key Residue |
| Ganirelix | Ac-D-Nal-D-Cpa-D-Pal-Ser-Tyr-D-hArg(Et)2 -Leu-hArg(Et)2 -Pro-D-Ala-NH2 | D-hArg(Et)2, hArg(Et)2 |
This table outlines the structure of Ganirelix, highlighting the inclusion of the diethyl-homoarginine residues synthesized using this compound salt.
Research in Neuroscience: Studying Neuropeptides and Signaling Pathways
In neuroscience, modifying native neuropeptides with analogs like diethyl-homoarginine is a strategy used to study their function and signaling pathways. The inclusion of hArg(Et)2 can create more stable analogs that are resistant to enzymatic degradation, allowing researchers to better investigate the roles of these neuropeptides in the nervous system. This approach has been applied to several neuropeptide systems. For instance, hArg(Et)2 has been incorporated into analogs of galanin-like peptide (GALP), a neuropeptide involved in regulating neuroendocrine functions such as the secretion of luteinizing hormone. google.com It has also been used in the design of ligands for neuropeptide Y (NPY) and neurotensin (B549771) receptors, which are involved in various physiological processes including appetite and blood pressure regulation. issuu.com More recently, this amino acid derivative has been featured in the development of orexin (B13118510) agonists, which are being investigated for treating sleep disorders like narcolepsy by targeting receptors that regulate arousal and wakefulness. google.com
Role in Cancer Therapy Research: Designing Peptides for Therapeutic Interventions
The design of novel peptides for cancer therapy is an active area of research, and this compound salt is a useful tool in this field. Peptides designed with this compound can be targeted to various aspects of cancer biology. The D-isomer, Fmoc-D-Homoarg(Et)2-OH, has been noted for its use in synthesizing cleavable linkers for antibody-drug conjugates (ADCs), a class of targeted cancer therapies.
The core amino acid, L-homoarginine, is known to be a selective inhibitor of specific isoenzymes of alkaline phosphatase (ALP). americanchemicalsuppliers.comwikipedia.org Specifically, it acts as an uncompetitive inhibitor of non-placental and non-intestinal ALPs, such as those found in bone and liver tissue. selleckchem.com This inhibitory property is significant because altered ALP activity is associated with various diseases, including certain cancers. By incorporating L-homoarginine or its derivatives into peptides, researchers can design molecules aimed at modulating the activity of these specific ALP isoenzymes, which may have therapeutic potential in oncology. researchgate.net
| Enzyme | Inhibitor | Type of Inhibition |
| Bone Alkaline Phosphatase | L-Homoarginine | Uncompetitive |
| Liver Alkaline Phosphatase | L-Homoarginine | Uncompetitive |
| Placental Alkaline Phosphatase | L-Homoarginine | Not Inhibited |
| Intestinal Alkaline Phosphatase | L-Homoarginine | Not Inhibited |
This table summarizes the selective inhibitory action of L-homoarginine on different alkaline phosphatase isoenzymes.
Metastin, also known as kisspeptin, is a peptide product of the KiSS-1 gene that has been identified as a metastasis suppressor. rsc.orgnih.gov The therapeutic potential of native metastin is limited by its rapid degradation in the body. Consequently, researchers are focused on developing more stable and potent analogs. One strategy involves modifying the amino acid sequence, particularly at sites vulnerable to enzymatic cleavage. The C-terminal region of metastin contains an arginine residue, which is a target for enzymes like trypsin. Studies have shown that replacing this arginine with modified analogs, such as Nω-methylarginine or Nω-ethylarginine, can enhance resistance to trypsin cleavage and, in some cases, improve the peptide's bioactivity. researchgate.net This principle supports the use of building blocks like Fmoc-L-Homoarg(Et)2-OH to create novel metastin derivatives with improved stability, which is a critical step in developing potential new therapies for metastatic cancer. researchgate.net
Studies on Protein-Protein and Protein-RNA Interactions Utilizing Modified Peptides
The chemical compound this compound salt serves as a crucial building block in solid-phase peptide synthesis (SPPS) for the introduction of a modified amino acid, N,N'-diethyl-L-homoarginine, into peptide chains. This modification has been strategically employed in the development of peptide analogues to modulate their interaction with specific protein targets, thereby altering their biological activity. Research in this area has particularly focused on analogues of Gonadotropin-Releasing Hormone (GnRH) to study their interaction with the GnRH receptor.
The rationale for incorporating N,N'-diethyl-homoarginine in place of the natural arginine residue often involves enhancing the peptide's properties, such as its binding affinity, stability, and pharmacokinetic profile. The diethyl groups on the guanidino function of homoarginine can introduce favorable hydrophobic and electrostatic interactions with the target protein, leading to either enhanced agonistic or antagonistic effects.
One notable area of investigation has been the development of GnRH antagonists. For instance, Fmoc-L-hArg(Et)2-OH*HCl is utilized as a synthetic precursor for Ganirelix acetate, a GnRH antagonist used in assisted reproduction therapies. iris-biotech.de The presence of the diethyl-homoarginine residue is a key feature of its chemical structure, contributing to its ability to competitively block the GnRH receptor.
Further research into GnRH analogues has explored the impact of such modifications on receptor binding and signaling. A study involving a rationally designed GnRH antagonist, Detirelix, which incorporates D-hArg(Et2)6, highlights the intention to leverage both electrostatic interactions and enhanced hydrophobic interactions with the lipid bilayer of the cell membrane, which can influence the peptide's presentation to and interaction with the receptor.
In a study on goldfish, a GnRH superagonist analogue containing a dialkyl-D-homoarginine at position 6, specifically [Ac-D(2)-Nal1, 4Cl-D-Phe2, D-Trp3, D-hArg(Et2)6, D-Ala10] mGnRH, was investigated for its effect on gonadotropin-II (GTH-II) and growth hormone (GH) release. nih.gov This peptide demonstrated stimulatory activity, indicating a productive interaction with the goldfish GnRH receptors. nih.gov The modification at position 6 with diethyl-homoarginine was a key structural change influencing this agonist activity. nih.gov
The following table summarizes the research findings on GnRH analogues incorporating N,N'-diethyl-homoarginine, detailing their structure and observed biological effects which are a direct consequence of their interaction with the GnRH receptor.
| Peptide Analogue | Modification at Position 6 | Target Protein | Observed Effect on Protein Interaction |
| Ganirelix | D-hArg(Et)2 | GnRH Receptor | Acts as an antagonist, competitively inhibiting the binding of native GnRH. |
| Detirelix | D-hArg(Et2) | GnRH Receptor | Designed as a potent and long-acting antagonist with the intent of enhanced hydrophobic and electrostatic interactions. |
| [Ac-D(2)-Nal1, 4Cl-D-Phe2, D-Trp3, D-hArg(Et2)6, D-Ala10] mGnRH | D-hArg(Et2) | GnRH Receptor | Demonstrates superagonist activity in goldfish, stimulating the release of gonadotropin-II and growth hormone, indicating effective binding and activation of the receptor. nih.gov |
While the above studies demonstrate the use of peptides containing N,N'-diethyl-homoarginine to modulate protein-protein interactions, there is a notable absence of published research detailing the use of peptides modified with this compound salt for the explicit study of protein-RNA interactions.
Q & A
What is the role of Fmoc-L-HomoArg(Et)₂-OH·HCl in solid-phase peptide synthesis (SPPS)?
Level: Basic
Answer:
Fmoc-L-HomoArg(Et)₂-OH·HCl serves as a protected amino acid derivative in SPPS. The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the α-amino group, enabling stepwise elongation of peptide chains. The homoarginine side chain is doubly protected by ethyl (Et) groups to prevent undesired side reactions during synthesis. This compound is particularly useful in synthesizing peptides with modified arginine analogs, such as gonadotropin-releasing hormone antagonists (e.g., ganirelix) .
How should Fmoc-L-HomoArg(Et)₂-OH·HCl be stored to ensure stability?
Level: Basic
Answer:
Store the compound at -20°C in a tightly sealed, moisture-free container. Prolonged exposure to humidity or elevated temperatures can hydrolyze the Fmoc group or deprotect the ethyl groups on the homoarginine side chain. For short-term use (days to weeks), desiccants and inert atmospheres (e.g., nitrogen) are recommended to minimize degradation .
What safety precautions are critical when handling Fmoc-L-HomoArg(Et)₂-OH·HCl?
Level: Basic
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Use a fume hood to prevent inhalation of fine particles.
- Waste Disposal: Collect residues in designated hazardous waste containers for incineration. Avoid aqueous disposal due to potential HCl release .
How can coupling efficiency of Fmoc-L-HomoArg(Et)₂-OH·HCl be optimized in sterically hindered peptide sequences?
Level: Advanced
Answer:
Low coupling efficiency often arises from steric hindrance or aggregation. Mitigation strategies include:
- Coupling Reagents: Use HATU (1- [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIEA (N,N-diisopropylethylamine) for enhanced activation.
- Double Couplings: Perform two sequential couplings with fresh reagents.
- Solvent Optimization: Replace DMF with DMSO or NMP to improve solubility of bulky intermediates.
- Microwave Assistance: Apply microwave irradiation (50°C, 10–20 W) to accelerate reaction kinetics .
What analytical methods validate the purity and structure of Fmoc-L-HomoArg(Et)₂-OH·HCl post-synthesis?
Level: Advanced
Answer:
- HPLC: Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>98% by AUC).
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (expected [M+H]⁺: 526.3 for C₂₆H₃₄N₄O₄·HCl).
- NMR: Analyze ¹H and ¹³C spectra to detect racemization (e.g., splitting of α-proton signals at ~4.3 ppm) or impurities. Compare with reference data for Fmoc-protected analogs .
How can researchers resolve discrepancies in NMR data for Fmoc-L-HomoArg(Et)₂-OH·HCl?
Level: Advanced
Answer:
Spectral inconsistencies may arise from:
- Solvent Artifacts: Ensure deuterated solvents (e.g., DMSO-d₆) are free from residual protons.
- Dynamic Exchange: Lower sample temperature to -40°C to slow conformational changes.
- Racemization: Check for duplicate signals in the α-proton region. Use chiral HPLC (e.g., Chirobiotic T column) to quantify enantiomeric excess.
- Reference Standards: Cross-validate with commercial or literature spectra of structurally similar Fmoc-amino acids .
What strategies prevent racemization during incorporation of Fmoc-L-HomoArg(Et)₂-OH·HCl into peptides?
Level: Advanced
Answer:
Racemization is minimized by:
- Temperature Control: Conduct couplings at 0–4°C to reduce base-catalyzed epimerization.
- Coupling Time: Limit activation to <30 minutes to avoid prolonged exposure to basic conditions.
- Additives: Include 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization during Fmoc deprotection.
- Post-Synthesis Analysis: Use Marfey’s reagent to derivatize and quantify D/L isomers via HPLC .
How should researchers address low yields in large-scale synthesis of peptides containing Fmoc-L-HomoArg(Et)₂-OH·HCl?
Level: Advanced
Answer:
- Resin Swelling: Pre-swell the resin (e.g., Rink amide) in DCM for 1 hour before coupling.
- Molar Excess: Use 3–5 equivalents of Fmoc-L-HomoArg(Et)₂-OH·HCl relative to resin loading.
- Capping Steps: Acetylate unreacted amines after each coupling to prevent deletion sequences.
- Batch Monitoring: Perform Kaiser tests after each cycle to detect incomplete couplings .
What is the impact of the ethyl (Et) protecting groups on the solubility of Fmoc-L-HomoArg(Et)₂-OH·HCl?
Level: Advanced
Answer:
The ethyl groups reduce polarity, enhancing solubility in organic solvents (e.g., DMF, DCM) but decreasing aqueous solubility. For hydrophilic peptide sequences, post-synthetic deprotection (e.g., using TFA/scavengers) is required to restore arginine’s native guanidinium group. Solubility can be pre-assessed via turbidimetric titration in DMSO/water mixtures .
How do researchers troubleshoot mass spectrometry (MS) data inconsistencies for peptides containing Fmoc-L-HomoArg(Et)₂-OH·HCl?
Level: Advanced
Answer:
- Adduct Formation: Add 0.1% formic acid to suppress sodium/potassium adducts.
- In-Source Decay: Reduce ESI voltage to prevent fragmentation of labile ethyl groups.
- High-Resolution MS: Use Q-TOF or Orbitrap instruments to distinguish isotopic clusters from impurities.
- Theoretical vs. Observed Mass: Account for HCl (36.46 Da) in molecular weight calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
